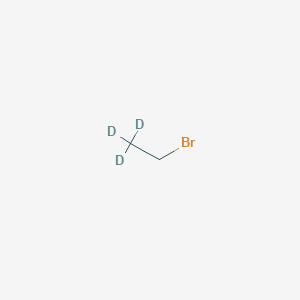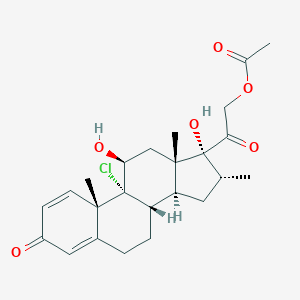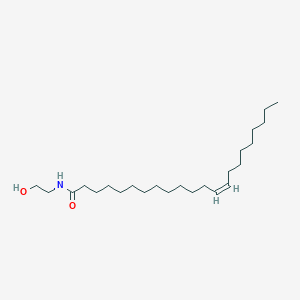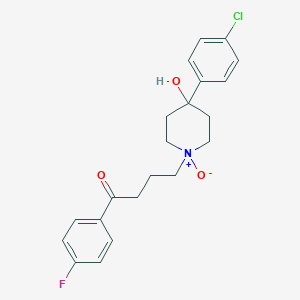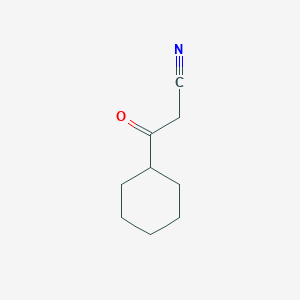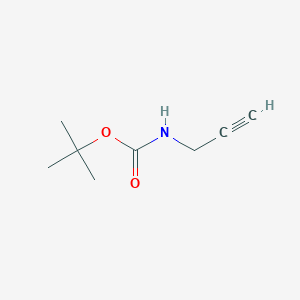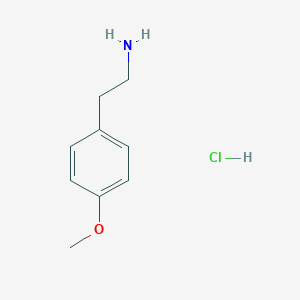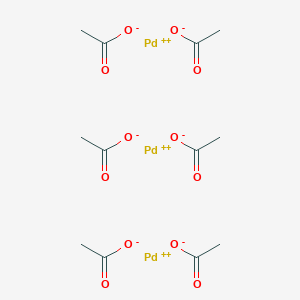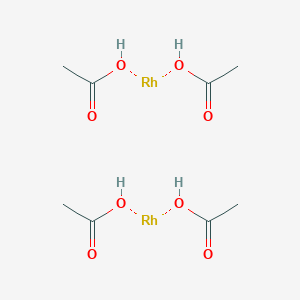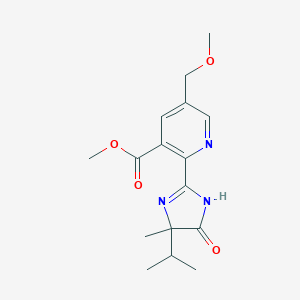
咪唑烟酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imazamox Methyl Ester is a chemical compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol . It is a derivative of imazamox, an imidazolinone herbicide used for controlling a wide spectrum of grassy and broadleaf weeds . This compound is primarily used in research and industrial applications due to its herbicidal properties.
科学研究应用
Imazamox Methyl Ester has several scientific research applications:
作用机制
Target of Action
Imazamox Methyl Ester, also known as Imazamox, primarily targets the enzyme Acetohydroxy Acid Synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis pathway of branched amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
Imazamox belongs to the imidazolinone family of herbicides, which are known as Group 2 actives . The mode of action of Imazamox involves the inhibition of AHAS . When absorbed by plant roots and foliage, Imazamox moves to the growing points within the plant to block AHAS production . This inhibition prevents the protein synthesis and cell division necessary for plant growth, essentially starving the weeds to death .
Biochemical Pathways
The primary biochemical pathway affected by Imazamox is the biosynthesis of branched amino acids . By inhibiting AHAS, Imazamox disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts protein synthesis and cell division, thereby inhibiting plant growth .
Pharmacokinetics
The pharmacokinetics of Imazamox, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied . .
Result of Action
The inhibition of AHAS by Imazamox leads to a deficiency of essential branched amino acids in the plant, which in turn halts protein synthesis and cell division . This results in the starvation and eventual death of the plant . The specific molecular and cellular effects of Imazamox’s action would require further investigation.
Action Environment
The action, efficacy, and stability of Imazamox can be influenced by various environmental factors. For instance, the herbicide’s mobility and persistence in the environment can affect its efficacy . Additionally, the plant’s stage of growth at the time of application can also impact the herbicide’s effectiveness . .
生化分析
Biochemical Properties
Imazamox Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It inhibits the enzyme acetohydroxy acid synthase (AHAS), which is key in the biosynthesis pathway of branched amino acids . This interaction disrupts the normal biochemical reactions within the plant cells .
Cellular Effects
Imazamox Methyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause an imbalance in phytohormone and phenolic levels, and increase levels of unfolded or misfolded proteins in sunflowers .
Molecular Mechanism
The molecular mechanism of action of Imazamox Methyl Ester involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the AHAS enzyme, inhibiting its function and disrupting the biosynthesis of branched amino acids . This leads to a disruption in normal cellular functions and can result in the death of the plant cells .
Temporal Effects in Laboratory Settings
The effects of Imazamox Methyl Ester change over time in laboratory settings. It has been observed that the absorption of Imazamox is reduced when subjected to cold temperatures compared to warm temperatures . Additionally, its concentration in plant tissues changes over time, with concentrations decreasing in root and crown tissues after 3 days in warm conditions .
Dosage Effects in Animal Models
The acceptable daily intake (ADI) of imazamox, a similar compound, has been determined to be 3 mg/kg body weight per day .
Metabolic Pathways
Imazamox Methyl Ester is involved in the metabolic pathway of branched amino acids. It interacts with the AHAS enzyme, inhibiting its function and disrupting the biosynthesis of these amino acids .
Transport and Distribution
Imazamox Methyl Ester is transported and distributed within cells and tissues. Studies have shown that the absorption and translocation of imazamox are influenced by environmental conditions, with reduced absorption and translocation observed under cold temperatures .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imazamox Methyl Ester involves the reaction of 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide in the presence of sodium or potassium tert-butoxide in toluene or xylene while heating . The resulting imazamox salt is then dissolved in water, and toluene or xylene is separated. The imazamox salt is converted to the final product using hydrochloric or sulfuric acid, followed by extraction .
Industrial Production Methods: In industrial settings, the production of Imazamox Methyl Ester follows a similar synthetic route but on a larger scale. The process involves azeotropic distillation to remove moisture, purification with activated carbon, and acidification to obtain the final product . This method ensures a high yield and purity of the compound.
化学反应分析
Types of Reactions: Imazamox Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more polar products.
Reduction: Reduction reactions can convert it into less active compounds.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed: The major products formed from these reactions include phenolic compounds, N-demethylated compounds, and carboxylic acids .
相似化合物的比较
Imazapic: Another imidazolinone herbicide with a similar mechanism of action but different molecular structure.
Imazethapyr: Similar to imazamox but with an ethyl group instead of a methoxymethyl group.
Imazaquin: Contains a benzene ring fused to the pyridine ring, making it structurally distinct.
Uniqueness: Imazamox Methyl Ester is unique due to its specific methoxymethyl group, which influences its solubility and reactivity. This structural feature makes it particularly effective in certain herbicidal applications compared to its analogs .
属性
IUPAC Name |
methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-9(2)16(3)15(21)18-13(19-16)12-11(14(20)23-5)6-10(7-17-12)8-22-4/h6-7,9H,8H2,1-5H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDEAVBSGKUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

